molecular formula C10H11Cl2NO B1441650 3-[(2,4-Dichlorobenzyl)oxy]azetidine CAS No. 1220038-75-4

3-[(2,4-Dichlorobenzyl)oxy]azetidine

Cat. No.: B1441650
CAS No.: 1220038-75-4
M. Wt: 232.1 g/mol
InChI Key: AMEWSFLQLUMBRG-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)oxy]azetidine is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.1 g/mol . It is used in various scientific experiments due to its unique properties.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group substituted with two chlorine atoms at positions 2 and 4, and an azetidine ring attached through an oxygen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H11Cl2NO and a molecular weight of 232.1 g/mol .

Scientific Research Applications

1. Synthesis and Utility in Drug Discovery

A significant application of 3-[(2,4-Dichlorobenzyl)oxy]azetidine involves its synthesis through a Minisci reaction, a type of radical addition method. This process has been instrumental in introducing azetidine into heteroaromatic systems, which are crucial in the drug discovery industry. Examples of such systems include the EGFR inhibitor gefitinib and a quinolinecarbonitrile Src tyrosine kinase inhibitor (Duncton et al., 2009).

2. Azetidine Sulfinate Salts in Coupling Reactions

Azetidine sulfinate salts, easily derived from this compound precursors, are noted for their smooth coupling reactions. This offers an efficient route for integrating four-membered heterocycles like azetidine into indoles, enhancing their utility in chemical synthesis (Nassoy et al., 2015).

3. Versatility in Heterocyclic Synthons

Azetidine and its derivatives, including this compound, are versatile heterocyclic synthons. They are used in a variety of catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions. Their role in ring-opening and expansion reactions also highlights their potential in synthetic chemistry (Mehra et al., 2017).

4. Scaffold for Designing Enzyme Inhibitors

The structure of this compound has been utilized in designing enzyme inhibitors. As a scaffold, it aids in the creation of compounds that inhibit specific enzymes, playing a significant role in the development of targeted therapeutic agents (Mulchande et al., 2008).

5. Applications in Natural Products and Biological Importance

Azetidine derivatives, including this compound, are found in various natural products and have biological importance. While their isomers, β-lactams, are known for their antibiotic properties, azetidine derivatives serve as substrates for synthesizing functionalized azetidines, which have potential applications in various biological contexts (Ye et al., 2011).

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-8-2-1-7(10(12)3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEWSFLQLUMBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262469
Record name Azetidine, 3-[(2,4-dichlorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-75-4
Record name Azetidine, 3-[(2,4-dichlorophenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidine, 3-[(2,4-dichlorophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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